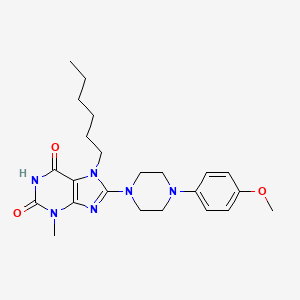
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O3 and its molecular weight is 440.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential in various fields such as antiviral and cardiovascular applications.
Structural Characteristics
The compound features a purine core with several functional groups that contribute to its biological activity:
- Molecular Formula : C23H32N6O3
- Molecular Weight : 440.548 g/mol
- Key Functional Groups :
- A hexyl group at the 7-position enhances lipophilicity.
- A 4-(4-methoxyphenyl)piperazine moiety at the 8-position may confer specific pharmacological properties.
These structural features suggest that the compound could interact with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Alkylation : The introduction of the hexyl group using alkyl halides.
- Formation of the Piperazine Ring : Utilizing various reagents and catalysts to facilitate the formation of the piperazine moiety.
- Purification : The final product is purified to achieve a high degree of purity (usually around 95%).
Antiviral Activity
Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against coronaviruses. The proposed methods for evaluating its antiviral activity include:
- Cell Culture Assays : Testing the compound's ability to inhibit viral replication.
- Animal Models : Assessing efficacy in vivo to determine therapeutic potential.
Cardiovascular Effects
Research has also focused on the cardiovascular effects of this compound and its derivatives. Notably, some derivatives have demonstrated significant antiarrhythmic and antihypertensive activities in experimental models. These findings suggest that the compound could be developed as a treatment for cardiovascular diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
Antiviral Research :
- A study indicated that compounds with similar purine structures exhibited antiviral activity against various viruses, supporting further investigation into this compound's potential in treating viral infections .
-
Cardiovascular Studies :
- In a model of induced arrhythmia, derivatives of this compound showed considerable efficacy in restoring normal heart rhythm and reducing blood pressure .
- Pharmacological Properties :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methoxypurine | Methoxy group on purine | Simpler structure; less lipophilic |
| 7-Allyl-purine | Allyl group instead of hexyl | Different hydrophobic properties |
| 8-(2-Methoxyphenyl)purine | Two methoxy groups | Increased polarity; different biological activity |
The unique combination of a hexyl chain and a piperazine moiety in this compound may confer distinct pharmacological properties not observed in simpler derivatives.
Properties
IUPAC Name |
7-hexyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-4-5-6-7-12-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)17-8-10-18(32-3)11-9-17/h8-11H,4-7,12-16H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXHWIVAOJWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














